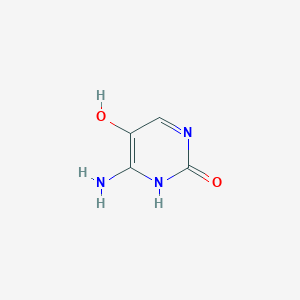

5-Hydroxycytosine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-5-hydroxy-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-3-2(8)1-6-4(9)7-3/h1,8H,(H3,5,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLCDONDZDHLCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC(=C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00928775 | |

| Record name | 6-Imino-1,6-dihydropyrimidine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13484-95-2 | |

| Record name | 6-Amino-5-hydroxy-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13484-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxycytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013484952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Imino-1,6-dihydropyrimidine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXYCYTOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P72XNU89LE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of 5-Hydroxycytosine in Gene Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Hydroxymethylcytosine (B124674) (5hmC), once considered a mere intermediate in the DNA demethylation pathway, is now recognized as a stable and functionally significant epigenetic mark.[1][2] This distinct "sixth base" plays a pivotal role in regulating gene expression, cellular differentiation, and maintaining genomic integrity.[2][3] Produced from the oxidation of 5-methylcytosine (B146107) (5mC) by the Ten-Eleven Translocation (TET) family of dioxygenases, 5hmC exhibits dynamic distribution across the genome and its levels vary significantly across different tissues and developmental stages.[2][4] Dysregulation of 5hmC patterns is increasingly implicated in a range of pathologies, most notably cancer and neurological disorders.[3][5] This guide provides a comprehensive technical overview of the multifaceted roles of 5hmC in gene regulation, detailing its genomic distribution, the experimental methodologies used for its study, and its involvement in key signaling pathways.

The Dynamic Landscape of 5-Hydroxymethylcytosine

5hmC is not uniformly distributed throughout the genome; its presence is enriched in specific genomic contexts, where it exerts its regulatory functions.

Tissue-Specific Distribution and Abundance

The global levels of 5hmC are highly variable among different human tissues, in stark contrast to the relatively stable levels of 5mC.[6] Brain tissue, particularly neurons, exhibits the highest abundance of 5hmC, with levels that can be more than 20 times higher than in tissues like blood.[4][6] This enrichment in post-mitotic neurons suggests a role for 5hmC in long-term gene regulation and neuronal function.[5][7]

Table 1: Quantitative Levels of 5-Hydroxymethylcytosine in Human Tissues

| Tissue Type | Percentage of 5hmC (relative to total cytosine) | Reference |

| Brain | 0.67% | [4] |

| Liver | 0.46% | [4] |

| Colon | 0.45% | [4] |

| Rectum | 0.57% | [4] |

| Kidney | 0.38% | [4] |

| Lung | 0.18% | [4] |

| Heart | 0.05% | [4] |

| Breast | 0.06% | [4] |

| Placenta | 0.05% | [4] |

| Colorectal Cancer | 0.02% - 0.06% | [4] |

Genomic Localization and Correlation with Gene Expression

Within the genome, 5hmC is predominantly found within the bodies of actively transcribed genes and at enhancer regions.[6][8][9] Its presence in gene bodies generally shows a positive and almost linear correlation with gene expression levels, outperforming 5mC in this regard.[6][9] However, at transcription start sites (TSSs), the relationship is more complex. 5hmC is often enriched near the TSS of lowly expressed genes, while it is depleted at the TSS of highly expressed genes.[8]

Table 2: Genomic Distribution of 5-Hydroxymethylcytosine

| Genomic Region | Enrichment of 5hmC | Correlation with Gene Expression | References |

| Gene Bodies | High | Positive | [6][8][9] |

| Enhancers | High | Positive | [8][10] |

| Promoters/TSSs | Variable | Negative for highly expressed genes | [8][11] |

| CpG Islands (CGIs) | Low at promoters, enriched in gene body CGIs | - | [11] |

Key Signaling Pathways and Regulatory Networks

5hmC is intricately involved in various signaling pathways that govern crucial cellular processes, particularly in neurodevelopment and cancer.

5hmC in Neuronal Development and Function

In the nervous system, 5hmC plays a critical role in neuronal differentiation and function.[5][12] Its levels increase during neurogenesis and it is associated with the activation of neuronal function-related genes.[12] 5hmC can influence the binding of key regulatory proteins, such as MeCP2, thereby modulating gene expression.[12] For instance, in post-mitotic cerebellar neurons, the presence of 5hmC in gene bodies is linked to reduced MeCP2 occupancy and increased gene expression.[12]

Caption: 5hmC in Neuronal Gene Regulation.

The Role of 5hmC in Cancer Progression

A global loss of 5hmC is a common epigenetic hallmark of many cancers, including those of the genitourinary system, lung, and colon.[13][14] This depletion is often associated with impaired TET enzyme activity.[3] While global levels decrease, regional gains of 5hmC can occur in specific oncogenic pathways, such as the insulin-like growth factor and Notch signaling pathways.[14] These locus-specific changes can contribute to the activation of oncogenes and the silencing of tumor suppressor genes.[3][13]

References

- 1. New guidelines for DNA methylome studies regarding 5-hydroxymethylcytosine for understanding transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Hydroxymethylcytosine: a key epigenetic mark in cancer and chemotherapy response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Hydroxymethylcytosine: a key epigenetic mark in cancer and chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-hydroxymethylcytosine: A new player in brain disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tissue type is a major modifier of the 5-hydroxymethylcytosine content of human genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The emerging role of 5-hydroxymethylcytosine in neurodegenerative diseases [frontiersin.org]

- 8. 5-Hydroxymethylcytosine is associated with enhancers and gene bodies in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tissue-specific 5-hydroxymethylcytosine landscape of the human genome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

- 11. Genome-wide Regulation of 5hmC, 5mC and Gene Expression by Tet1 Hydroxylase in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | TET Enzymes and 5-Hydroxymethylcytosine in Neural Progenitor Cell Biology and Neurodevelopment [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. Regional gain and global loss of 5-hydroxymethylcytosine coexist in genitourinary cancers and regulate different oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 5-Hydroxycytosine in Embryonic Stem Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-hydroxymethylcytosine (5hmC), often referred to as the "sixth base" of the genome, is a pivotal epigenetic modification in embryonic stem cells (ESCs). It is not merely an intermediate in DNA demethylation but a stable epigenetic mark with distinct functions in maintaining pluripotency, regulating gene expression, and guiding lineage specification. This technical guide provides an in-depth exploration of the function of 5hmC in ESCs, detailing its genomic distribution, the enzymatic machinery responsible for its regulation, and its interplay with key signaling pathways. Furthermore, this document offers detailed protocols for the essential experimental techniques used to study 5hmC and presents quantitative data in a clear, comparative format.

The Core Function of 5-Hydroxycytosine in Embryonic Stem Cells

5-hydroxymethylcytosine is an oxidation product of 5-methylcytosine (B146107) (5mC), catalyzed by the Ten-Eleven Translocation (TET) family of dioxygenases. In embryonic stem cells, 5hmC is dynamically regulated and plays a crucial role in the epigenetic landscape that governs self-renewal and differentiation.

1.1. Maintaining Pluripotency:

5hmC is highly enriched in ESCs and is associated with the pluripotent state. The enzymes responsible for its deposition, primarily TET1 and TET2 in ESCs, are downstream targets of core pluripotency transcription factors such as Oct4, Nanog, and Sox2. Depletion of TET1 and TET2 in mouse ESCs leads to a significant reduction in global 5hmC levels, resulting in impaired self-renewal and spontaneous differentiation. Specifically, TET1 depletion can lead to an increased propensity for differentiation towards the trophectoderm and endo/mesoderm lineages.

1.2. Regulating Gene Expression:

The function of 5hmC in gene regulation is context-dependent, influenced by its genomic location.

-

Gene Bodies: Enrichment of 5hmC within the bodies of actively transcribed genes is a hallmark of its presence in ESCs. This intragenic 5hmC is positively correlated with gene expression levels, suggesting a role in facilitating transcription.

-

Promoters and Enhancers: The role of 5hmC at regulatory elements is more complex. It is found at the promoters of both active and repressed genes. At bivalent promoters, which carry both the active H3K4me3 and repressive H3K27me3 histone marks, 5hmC is thought to contribute to a "poised" state, keeping developmental genes silenced in the pluripotent state but ready for rapid activation upon differentiation. Furthermore, 5hmC is enriched at enhancer regions, often in conjunction with the enhancer-associated histone marks H3K4me1 and H3K27ac, suggesting a role in modulating the activity of these regulatory elements.

1.3. Guiding Differentiation:

During ESC differentiation, the landscape of 5hmC undergoes dramatic changes. Global levels of 5hmC tend to decrease as cells commit to specific lineages. This is accompanied by a redistribution of 5hmC, with losses at pluripotency-associated genes and gains at genes associated with specific developmental pathways. For instance, during neural differentiation, there is a dynamic shift in 5hmC patterns, with enrichment at genes crucial for neurogenesis.

The Enzymatic Machinery: TET Family of Dioxygenases

The conversion of 5mC to 5hmC is catalyzed by the TET family of enzymes (TET1, TET2, and TET3). In mouse ESCs, TET1 and TET2 are the most prominently expressed members.

-

TET1: Plays a primary role in maintaining global 5hmC levels in ESCs. It is highly expressed in undifferentiated ESCs and its expression is regulated by the core pluripotency network. TET1 is particularly important for preventing aberrant DNA methylation at CpG-rich promoters of developmental genes.

-

TET2: While also contributing to global 5hmC, TET2 has distinct roles from TET1. It is involved in regulating 5hmC levels at distal regulatory elements and within gene bodies.

The catalytic activity of TET enzymes is dependent on Fe(II) and α-ketoglutarate as co-factors. The activity of these enzymes is tightly regulated by various signaling pathways, linking the cellular state to the epigenetic landscape.

Data Presentation: Quantitative Analysis of 5hmC in ESCs

The following tables summarize key quantitative data regarding the abundance and distribution of 5hmC in embryonic stem cells.

Table 1: Global Abundance of 5hmC in Different Cell Types

| Cell Type | % of 5hmC (relative to dG) | Method |

| Mouse Embryonic Stem Cells (mESCs) | ~0.03-0.04% | HPLC-MS/MS |

| Mouse Embryonic Fibroblasts (MEFs) | ~0.01% | HPLC-MS/MS |

| Mouse Brain (Cerebellum) | ~0.07% | HPLC-MS/MS |

This table provides a comparative overview of global 5hmC levels, highlighting its enrichment in ESCs compared to a differentiated somatic cell type (MEFs) and its high abundance in a specific terminally differentiated tissue (brain).

Table 2: Genomic Distribution of 5hmC Peaks in Human ESCs (hESCs)

| Genomic Feature | Percentage of 5hmC Peaks |

| Intergenic | 35% |

| Introns | 40% |

| Exons | 10% |

| Promoters (TSS ± 2kb) | 15% |

This table illustrates the preferential localization of 5hmC within gene-rich regions, particularly introns, and its significant presence at promoter regions in human ESCs.

Table 3: TET1 and TET2 Regulated Genes in Mouse ESCs

| Gene Set | Number of Genes | Predominant Function |

| Genes downregulated upon Tet1 knockdown | 1,257 | Pluripotency, self-renewal, cell cycle |

| Genes upregulated upon Tet1 knockdown | 1,014 | Differentiation, development |

| Genes downregulated upon Tet2 knockdown | 845 | Hematopoiesis, cell adhesion |

| Genes upregulated upon Tet2 knockdown | 762 | Metabolic processes, signaling |

This table summarizes the number of genes whose expression is significantly altered upon the depletion of Tet1 or Tet2 in mouse ESCs, indicating their distinct and overlapping roles in gene regulation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound.

4.1. Hydroxymethylated DNA Immunoprecipitation Sequencing (hMeDIP-seq)

hMeDIP-seq is an antibody-based method for genome-wide profiling of 5hmC.

Principle: Genomic DNA is fragmented, and fragments containing 5hmC are selectively immunoprecipitated using a specific antibody. The enriched DNA is then sequenced to identify the genomic locations of 5hmC.

Detailed Protocol:

-

Genomic DNA Isolation and Fragmentation:

-

Isolate high-quality genomic DNA from ESCs using a standard phenol-chloroform extraction method or a commercial kit.

-

Fragment the DNA to an average size of 200-500 bp by sonication. Verify the fragment size distribution using gel electrophoresis.

-

-

End-Repair, A-tailing, and Adapter Ligation:

-

Perform end-repair on the fragmented DNA to create blunt ends.

-

Add a single adenine (B156593) nucleotide to the 3' ends of the fragments (A-tailing).

-

Ligate sequencing adapters to the A-tailed DNA fragments.

-

-

Immunoprecipitation:

-

Denature the adapter-ligated DNA by heating.

-

Incubate the denatured DNA with a specific anti-5hmC antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads to the antibody-DNA mixture and incubate for 2-4 hours at 4°C to capture the antibody-DNA complexes.

-

Wash the beads multiple times with low and high salt buffers to remove non-specific binding.

-

Elute the immunoprecipitated DNA from the beads.

-

-

Library Amplification and Sequencing:

-

Amplify the eluted DNA using PCR with primers complementary to the ligated adapters. The number of PCR cycles should be minimized to avoid amplification bias.

-

Purify the PCR product to remove primers and adapter dimers.

-

Quantify the library and perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Use peak-calling algorithms (e.g., MACS2) to identify regions of 5hmC enrichment.

-

Annotate the identified peaks to genomic features (promoters, gene bodies, enhancers, etc.).

-

4.2. TET-Assisted Bisulfite Sequencing (TAB-seq)

TAB-seq is a method that allows for single-base resolution mapping of 5hmC.

Principle: 5hmC is first protected by glucosylation. Then, TET enzyme is used to oxidize 5mC to 5-carboxylcytosine (5caC). Subsequent bisulfite treatment converts unmodified cytosine and 5caC to uracil, while the protected 5hmC remains as cytosine.

Detailed Protocol:

-

Protection of 5hmC:

-

Incubate genomic DNA with β-glucosyltransferase (β-GT) and UDP-glucose to specifically glucosylate 5hmC residues, forming β-glucosyl-5-hydroxymethylcytosine (g5hmC).

-

-

Oxidation of 5mC:

-

Treat the DNA with a recombinant TET enzyme (e.g., TET1) to oxidize 5mC to 5caC. g5hmC is resistant to TET oxidation.

-

-

Bisulfite Conversion:

-

Perform standard bisulfite conversion on the treated DNA. This will convert cytosine and 5caC to uracil, while 5mC (if any remains) and the protected g5hmC will be resistant to conversion.

-

-

Library Preparation and Sequencing:

-

Construct a sequencing library from the bisulfite-converted DNA.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome, treating uracils as thymines.

-

Cytosines that remain as cytosines in the sequence reads represent the original locations of 5hmC.

-

4.3. Glucosylation, Periodate (B1199274) Oxidation, Biotinylation (GLIB)

GLIB is a chemical-based method for the enrichment of 5hmC-containing DNA fragments.

Principle: 5hmC is first glucosylated. The glucose moiety is then oxidized to create aldehyde groups, which are subsequently biotinylated. Biotinylated DNA fragments can then be captured using streptavidin beads.

Detailed Protocol:

-

Glucosylation of 5hmC:

-

Incubate fragmented genomic DNA with β-glucosyltransferase (β-GT) and UDP-glucose to add a glucose molecule to 5hmC.

-

-

Periodate Oxidation:

-

Treat the glucosylated DNA with sodium periodate to oxidize the vicinal diols of the glucose ring, creating two aldehyde groups.

-

-

Biotinylation:

-

React the aldehyde groups with an aldehyde-reactive biotin (B1667282) probe (e.g., biotin-hydrazide) to attach biotin molecules to the modified glucose.

-

-

Enrichment of Biotinylated DNA:

-

Incubate the biotinylated DNA with streptavidin-coated magnetic beads to capture the 5hmC-containing fragments.

-

Wash the beads to remove non-biotinylated DNA.

-

Elute the enriched DNA from the beads.

-

-

Downstream Analysis:

-

The enriched DNA can be used for qPCR, microarray analysis, or high-throughput sequencing.

-

Mandatory Visualizations

5.1. Signaling Pathways Regulating TET Activity and 5hmC

The following diagrams, generated using the DOT language, illustrate the interplay between key signaling pathways and the TET-5hmC axis in embryonic stem cells.

Caption: Interplay of pluripotency factors and signaling pathways with TET enzymes and 5hmC.

5.2. Experimental Workflows

The following diagrams illustrate the workflows for the key experimental techniques described in this guide.

Caption: Workflow for TET-Assisted Bisulfite Sequencing (TAB-seq).

Conclusion and Future Directions

This compound has emerged as a critical player in the epigenetic regulation of embryonic stem cells. Its dynamic nature and multifaceted roles in pluripotency, gene regulation, and differentiation underscore its importance in early development. The experimental techniques outlined in this guide provide powerful tools for dissecting the intricate functions of 5hmC.

Future research in this field will likely focus on:

-

Unraveling the precise molecular mechanisms by which 5hmC influences transcription, including the identification of specific reader proteins that recognize and bind to 5hmC.

-

Elucidating the complex interplay between 5hmC and other epigenetic modifications, such as histone modifications, in a dynamic cellular context.

-

Developing novel therapeutic strategies that target the TET-5hmC axis for applications in regenerative medicine and for the treatment of developmental disorders and cancer.

A deeper understanding of the function of this compound in embryonic stem cells will undoubtedly provide valuable insights into the fundamental principles of developmental biology and open new avenues for therapeutic intervention.

5-Hydroxycytosine: A Stable Epigenetic Mark in the Core of Gene Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

For decades, 5-methylcytosine (B146107) (5mC) was considered the primary, stable epigenetic modification of DNA in mammals, predominantly associated with gene silencing. The discovery of 5-hydroxycytosine (5hmC) has fundamentally reshaped our understanding of the epigenome. Initially considered a transient intermediate in the DNA demethylation pathway, a growing body of evidence now firmly establishes 5hmC as a stable and functionally distinct epigenetic mark with significant roles in gene regulation, cellular differentiation, and the development of various diseases, including cancer and neurological disorders.[1][2][3][4] This technical guide provides a comprehensive overview of 5hmC, detailing its formation and function, quantitative distribution, the experimental protocols for its detection, and the signaling pathways that govern its dynamic regulation.

The Biology of this compound

5-hydroxymethylcytosine (B124674) is generated through the oxidation of 5-methylcytosine, a reaction catalyzed by the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, and TET3).[1][5] These enzymes require Fe(II) and α-ketoglutarate as co-factors to carry out their enzymatic activity. While 5hmC is an intermediate in the pathway leading to active DNA demethylation—where it can be further oxidized to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC) and subsequently excised by thymine-DNA glycosylase (TDG)—it is also recognized as a stable mark in its own right.[1][4][6] This stability is particularly evident in post-mitotic cells like neurons, where 5hmC levels are remarkably high.[4]

The functional significance of 5hmC is multifaceted. Unlike 5mC, which is generally associated with transcriptional repression when located in promoter regions, 5hmC is often enriched in the bodies of actively transcribed genes and at enhancers, suggesting a role in promoting gene expression.[7][8] Furthermore, the presence of 5hmC can modulate the binding of various proteins to DNA. For instance, it can inhibit the binding of methyl-CpG-binding domain (MBD) proteins, which are crucial for 5mC-mediated gene silencing, while recruiting a distinct set of "reader" proteins that recognize the hydroxymethyl group, thereby mediating its unique downstream effects.

Quantitative Distribution of this compound

The abundance of 5hmC varies significantly across different tissues and cell types, highlighting its tissue-specific roles. Generally, the highest levels of 5hmC are found in the central nervous system, while lower levels are observed in other tissues. This distribution underscores the importance of 5hmC in neuronal function and development. In contrast, many cancers exhibit a global loss of 5hmC, which is emerging as a potential biomarker for disease.[9]

Below is a summary of quantitative data on 5hmC levels in various human tissues, compiled from multiple studies. It is important to note that the quantification methods can influence the reported values.

| Tissue | 5hmC Percentage of Total Cytosines | Quantification Method | Reference(s) |

| Brain (Cortex) | 0.6-1.0% | LC-MS/MS | [4] |

| Brain (Cerebellum) | ~0.6% | Chemical Labeling/Sequencing | [1] |

| Liver | 0.40-0.65% | Immunoassay | [10][11] |

| Kidney | 0.38-0.65% | Immunoassay | [10][11] |

| Colon | 0.45-0.57% | Immunoassay | [10][11] |

| Lung | 0.14-0.18% | Immunoassay | [10][11] |

| Heart | 0.05% | Immunoassay | [10][11] |

| Breast | 0.05% | Immunoassay | [10][11] |

| Placenta | 0.06% | Immunoassay | [10][11] |

| Colorectal Cancer | 0.02-0.06% | Immunoassay | [10][11] |

Experimental Protocols for 5hmC Detection

The accurate detection and quantification of 5hmC are crucial for understanding its biological roles. Several methods have been developed to distinguish 5hmC from its precursor, 5mC, which is not possible with traditional bisulfite sequencing.

TET-Assisted Bisulfite Sequencing (TAB-seq)

TAB-seq is a method that allows for single-base resolution mapping of 5hmC.[6][9][12][13][14]

Principle:

-

Protection of 5hmC: The hydroxyl group of 5hmC is glucosylated using β-glucosyltransferase (β-GT), rendering it resistant to oxidation.

-

Oxidation of 5mC: TET enzymes are used to oxidize 5mC to 5caC.

-

Bisulfite Conversion: Standard bisulfite treatment converts unmodified cytosine and 5caC to uracil (B121893) (read as thymine (B56734) after PCR), while the protected 5hmC is resistant and read as cytosine.

Detailed Methodology:

-

Genomic DNA Preparation: Isolate high-quality genomic DNA.

-

5hmC Glucosylation (Protection):

-

In a PCR tube, combine:

-

Genomic DNA (1-5 µg)

-

UDP-glucose

-

β-glucosyltransferase (T4-BGT)

-

Reaction Buffer

-

-

Incubate at 37°C for 1 hour.

-

Purify the DNA.

-

-

5mC Oxidation:

-

To the glucosylated DNA, add:

-

Recombinant TET1 or TET2 enzyme

-

Fe(II) sulfate

-

α-ketoglutarate

-

Reaction Buffer

-

-

Incubate at 37°C for 1-2 hours.

-

Purify the DNA.

-

-

Bisulfite Conversion:

-

Perform standard bisulfite conversion on the oxidized DNA using a commercial kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the bisulfite-converted DNA.

-

Perform next-generation sequencing.

-

-

Data Analysis:

-

Align reads to a reference genome.

-

Cytosines that remain as 'C' represent 5hmC.

-

Oxidative Bisulfite Sequencing (oxBS-seq)

OxBS-seq is another method for single-base resolution mapping of 5hmC.[15][16][17][18]

Principle:

-

Chemical Oxidation of 5hmC: 5hmC is selectively oxidized to 5-formylcytosine (5fC) using a chemical oxidant (e.g., potassium perruthenate).

-

Bisulfite Conversion: During bisulfite treatment, both unmodified cytosine and 5fC are converted to uracil, while 5mC remains as cytosine.

-

Comparison: By comparing the results of oxBS-seq with standard bisulfite sequencing (which detects both 5mC and 5hmC as cytosine), the locations of 5hmC can be inferred.

Detailed Methodology:

-

Genomic DNA Preparation: Isolate high-quality genomic DNA and split it into two aliquots.

-

Oxidation Reaction (Aliquot 1):

-

To one aliquot of DNA, add potassium perruthenate (KRuO4) in a suitable buffer.

-

Incubate under specific conditions to achieve selective oxidation of 5hmC to 5fC.

-

Purify the oxidized DNA.

-

-

Bisulfite Conversion:

-

Perform bisulfite conversion on both the oxidized DNA (Aliquot 1) and the untreated DNA (Aliquot 2) using a commercial kit.

-

-

Library Preparation and Sequencing:

-

Prepare separate sequencing libraries for both bisulfite-converted samples.

-

Perform next-generation sequencing.

-

-

Data Analysis:

-

Align reads from both libraries to a reference genome.

-

Sites that are 'C' in the standard bisulfite library but 'T' in the oxBS-seq library represent 5hmC.

-

Hydroxymethylated DNA Immunoprecipitation (hMeDIP-seq)

hMeDIP-seq is an antibody-based enrichment method for identifying regions with high levels of 5hmC.[4][19][20][21][22]

Principle: An antibody specific to 5hmC is used to immunoprecipitate DNA fragments containing this modification. The enriched DNA is then sequenced to identify the genomic regions where 5hmC is located.

Detailed Methodology:

-

Genomic DNA Fragmentation: Shear genomic DNA to a desired fragment size (e.g., 200-500 bp) by sonication or enzymatic digestion.

-

Denaturation: Denature the fragmented DNA by heating.

-

Immunoprecipitation:

-

Incubate the denatured DNA with a specific anti-5hmC antibody.

-

Add protein A/G magnetic beads to capture the antibody-DNA complexes.

-

Wash the beads to remove non-specifically bound DNA.

-

-

Elution and DNA Purification: Elute the enriched DNA from the beads and purify it.

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the enriched DNA.

-

Perform next-generation sequencing.

-

-

Data Analysis:

-

Align reads to a reference genome.

-

Identify peaks of enriched reads, which correspond to regions with high levels of 5hmC.

-

JBP1-based 5hmC Enrichment

This method utilizes the J-binding protein 1 (JBP1), which specifically binds to glucosylated 5hmC.[23][24][25][26][27]

Principle:

-

Glucosylation of 5hmC: Similar to TAB-seq, 5hmC is first glucosylated using β-GT.

-

Enrichment: JBP1, often coupled to magnetic beads, is used to pull down the DNA fragments containing glucosylated 5hmC.

Detailed Methodology:

-

Genomic DNA Fragmentation and Glucosylation:

-

Fragment genomic DNA.

-

Glucosylate the 5hmC residues using β-GT and UDP-glucose.

-

-

JBP1 Pulldown:

-

Incubate the glucosylated DNA with JBP1-coated magnetic beads.

-

Wash the beads to remove unbound DNA.

-

-

Elution and DNA Purification: Elute the enriched DNA and purify it.

-

Downstream Analysis: The enriched DNA can be analyzed by qPCR, microarray, or next-generation sequencing.

Signaling Pathways and Regulation of 5hmC

The levels of 5hmC are dynamically regulated by various signaling pathways that control the expression and activity of TET enzymes. Understanding these pathways is crucial for developing therapeutic strategies that target the 5hmC landscape.

Regulation of TET Enzyme Activity

The catalytic activity of TET enzymes is dependent on several cofactors and can be inhibited by certain metabolites.

Caption: Regulation of TET enzyme activity by cofactors and inhibitors.

Experimental Workflow for 5hmC Detection

The following diagram illustrates a general workflow for the detection and analysis of 5hmC, highlighting the key decision points for choosing a specific method.

Caption: General experimental workflow for 5hmC analysis.

Conclusion

This compound has transitioned from being viewed as a mere intermediate to a key player in the epigenetic landscape. Its stable presence in the genome, dynamic regulation, and distinct functional roles in gene expression underscore its importance in both normal physiology and disease. The development of sophisticated techniques to accurately map and quantify 5hmC has been instrumental in advancing our understanding of this "sixth base." For researchers and drug development professionals, a thorough comprehension of 5hmC biology and the methodologies to study it are essential for identifying novel therapeutic targets and developing innovative strategies for a range of diseases. As research in this field continues to evolve, the intricate functions of 5hmC in the complex tapestry of epigenetic regulation will undoubtedly be further elucidated.

References

- 1. Selective chemical labeling reveals the genome-wide distribution of 5-hydroxymethylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genome-wide analysis of 5-hydroxymethylcytosine distribution reveals its dual function in transcriptional regulation in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oatext.com [oatext.com]

- 4. MeDIP‑Seq / hMeDIP‑Seq - CD Genomics [cd-genomics.com]

- 5. Tissue type is a major modifier of the 5-hydroxymethylcytosine content of human genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Base-Resolution Analysis of 5-Hydroxymethylcytosine in the Mammalian Genome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genome-wide mapping of 5-hydroxymethylcytosine in embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Distribution of 5-hydroxymethylcytosine in different human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tet-Assisted Bisulfite Sequencing (TAB-seq) | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. Tet-assisted bisulfite sequencing of 5-hydroxymethylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. oxBS-seq - CD Genomics [cd-genomics.com]

- 16. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. epigenie.com [epigenie.com]

- 18. oxBS-Seq, An Epigenetic Sequencing Method for Distinguishing 5mC and 5mhC - CD Genomics [cd-genomics.com]

- 19. hMeDIP-seq - Enseqlopedia [enseqlopedia.com]

- 20. MeDIP-Seq/DIP-Seq/hMeDIP-Seq [illumina.com]

- 21. researchgate.net [researchgate.net]

- 22. An Overview of hMeDIP-Seq, Introduction, Key Features, and Applications - CD Genomics [cd-genomics.com]

- 23. Pull-down of 5-hydroxymethylcytosine DNA using JBP1-coated magnetic beads | Springer Nature Experiments [experiments.springernature.com]

- 24. Pull-down of 5-hydroxymethylcytosine DNA using JBP1-coated magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. epigenie.com [epigenie.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

The Keystone of Demethylation: A Technical Guide to TET Enzymes in the Conversion of 5mC to 5hmC

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Ten-Eleven Translocation (TET) enzymes in the oxidative conversion of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), a critical step in active DNA demethylation and a key epigenetic modification in its own right. This document provides a comprehensive overview of the biochemical mechanisms, regulatory networks, and biological significance of TET enzymes, supplemented with detailed experimental protocols and quantitative data for researchers in academia and industry.

The Core Mechanism: From Methylation to Hydroxymethylation

The canonical view of DNA methylation as a stable, repressive mark has been revolutionized by the discovery of TET enzymes. These Fe(II) and α-ketoglutarate-dependent dioxygenases catalyze the iterative oxidation of 5mC, initiating a pathway for DNA demethylation.[1][2][3][4] The primary and most well-studied reaction is the conversion of 5mC to 5hmC.[2][5] This process is not merely a transient step; 5hmC is now recognized as a distinct epigenetic mark with its own regulatory functions.[6]

The enzymatic activity of TET proteins involves the incorporation of an oxygen atom from molecular oxygen into the methyl group of 5mC.[7] This reaction is coupled with the oxidative decarboxylation of the co-substrate α-ketoglutarate to succinate (B1194679) and carbon dioxide.[7] Beyond 5hmC, TET enzymes can further oxidize this mark to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC).[1][4] These latter modifications are recognized and excised by the base excision repair (BER) machinery, ultimately leading to the replacement of the modified cytosine with an unmodified one, thus completing the demethylation process.[8]

Diagram: The TET-Mediated 5mC Oxidation Pathway

Caption: Iterative oxidation of 5mC by TET enzymes.

The Architects of Demethylation: TET Enzyme Structure and Function

The mammalian TET family comprises three members: TET1, TET2, and TET3.[2] All three proteins share a conserved C-terminal catalytic domain that contains a double-stranded β-helix (DSBH) fold, which is characteristic of Fe(II)/α-ketoglutarate-dependent dioxygenases, and a cysteine-rich domain.[8][9] This catalytic core is responsible for substrate binding and the oxidative reaction.

While sharing a common catalytic function, the TET proteins exhibit differences in their domain architecture, which influences their recruitment to specific genomic loci.[9] TET1 and TET3 possess an N-terminal CXXC zinc finger domain that recognizes and binds to CpG islands, showing a preference for unmethylated or hydroxymethylated DNA over methylated DNA.[9] In contrast, TET2 lacks this CXXC domain and is thought to be recruited to chromatin through interaction with other DNA-binding proteins.[9]

Quantitative Insights: TET Enzyme Kinetics and Substrate Preference

The catalytic efficiency of TET enzymes is a crucial factor in determining the landscape of 5mC and its oxidized derivatives. Kinetic studies have revealed nuances in their substrate preference.

| Enzyme | Substrate | Apparent KM (μM) | kcat (min-1) | Reference |

| TET2 | 5mC-DNA | 1.3 ± 0.2 | 0.43 ± 0.02 | [5] |

| TET3 | 5mC-DNA | 1.1 ± 0.1 | 0.51 ± 0.02 | [5] |

| TET2 | 2-KG | 15.6 ± 2.1 | - | [5] |

| TET3 | 2-KG | 12.3 ± 1.8 | - | [5] |

Kinetic analyses have shown that TET enzymes exhibit a higher activity on 5mC compared to 5hmC and 5fC.[9][10] The rate of oxidation is significantly reduced for 5hmC (4.9 to 6.3-fold) and 5fC (7.8 to 12.6-fold) substrates compared to 5mC.[9] This suggests that the conversion of 5mC to 5hmC is the most efficient step, and further oxidation is a rate-limiting process. This inherent catalytic property may contribute to the relative stability and abundance of 5hmC as an independent epigenetic mark.[10][11]

The Cellular Context: Abundance of 5mC and 5hmC

The relative levels of 5mC and 5hmC vary significantly across different tissues and cell types, and are often dysregulated in disease states such as cancer.[12][13]

| Tissue/Cell Type | 5mC (% of total Cytosines) | 5hmC (% of total Cytosines) | Reference |

| Normal Colorectal Tissue | 6.15 (median) | 0.05 (median) | [12] |

| Colorectal Cancer Tissue | 4.46 (median) | 0.02 (median) | [12] |

| Healthy Control Blood | 1.025 ± 0.081 | 0.023 ± 0.006 | [14] |

| Lung Cancer Patient Blood | - | 0.013 ± 0.003 | [14] |

| Normal Breast Tissue | - | ~4 times lower than brain | [15] |

| Brain Tissue | - | ~0.67 | [13] |

Generally, 5hmC levels are substantially lower than 5mC levels.[12] A widespread loss of 5hmC is a common feature in many cancers, often associated with mutations or downregulation of TET enzymes.[12][14]

Regulatory Networks: Controlling TET Enzyme Activity

The activity of TET enzymes is tightly regulated at multiple levels, including gene expression, post-translational modifications, and the availability of co-factors and metabolites.

Diagram: Regulation of TET Enzyme Activity

Caption: Factors influencing TET enzyme activity.

Metabolites from the Krebs cycle play a crucial role in regulating TET activity. While α-ketoglutarate is an essential co-substrate, succinate and fumarate act as competitive inhibitors.[16] The oncometabolite 2-hydroxyglutarate (2-HG), produced by mutant isocitrate dehydrogenase (IDH) enzymes, is a potent inhibitor of TET enzymes.[16] Vitamin C (ascorbate) has been shown to enhance TET activity, likely by reducing Fe(III) to the active Fe(II) state.[16]

TET enzymes also interact with a multitude of other proteins, including transcription factors, chromatin modifiers like O-GlcNAc transferase (OGT), and components of the Sin3A/HDAC complex, which can influence their recruitment to specific genomic loci and their overall function.[3][17]

Signaling Pathways Intertwined with TET Function

TET enzymes are integral components of several key signaling pathways, influencing embryonic development and carcinogenesis.[8]

Diagram: TET Enzymes in Signaling Pathways

Caption: TET enzymes modulate key signaling pathways.

For instance, TET enzymes can demethylate and activate the expression of WNT pathway inhibitors like DKK and SFRP, thereby suppressing WNT signaling.[8] In the context of the TGF-β pathway, TET3 can demethylate the precursor of miR-3d, leading to the inhibition of TGF-β signaling.[8] Conversely, TGF-β signaling can suppress the expression of TET2 and TET3 through DNMT-mediated hypermethylation of their promoters.[8]

Experimental Protocols for Studying TET Activity and 5hmC

Accurate and robust methods are essential for elucidating the roles of TET enzymes and 5hmC. This section provides detailed protocols for key experimental techniques.

Oxidative Bisulfite Sequencing (oxBS-Seq) for 5mC and 5hmC Discrimination

Principle: This method distinguishes 5mC from 5hmC by selective chemical oxidation of 5hmC to 5fC.[18][19][20][21] Subsequent bisulfite treatment converts unmodified cytosine and 5fC to uracil, while 5mC remains as cytosine. By comparing the results of oxBS-Seq with standard bisulfite sequencing (BS-Seq), the levels of 5hmC can be inferred.[18][19]

Diagram: oxBS-Seq Workflow

Caption: Workflow for oxidative bisulfite sequencing.

Detailed Protocol:

-

DNA Fragmentation: Shear genomic DNA to the desired fragment size (e.g., 10 kb) using appropriate methods.[22]

-

Oxidation:

-

Bisulfite Conversion:

-

Perform bisulfite conversion on the oxidized DNA. This will convert unmethylated cytosines and 5fC to uracil.

-

In parallel, perform standard bisulfite conversion on a separate aliquot of the same genomic DNA.

-

-

Library Preparation and Sequencing:

-

Prepare sequencing libraries from both the oxBS-treated and BS-treated DNA.[22]

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

The oxBS-Seq data will provide a map of 5mC.

-

The BS-Seq data will provide a map of both 5mC and 5hmC.

-

By subtracting the 5mC signal from the combined 5mC + 5hmC signal, the levels of 5hmC at single-base resolution can be determined.

-

TET-Assisted Bisulfite Sequencing (TAB-Seq) for Direct 5hmC Detection

Principle: TAB-Seq allows for the direct, single-base resolution mapping of 5hmC.[1][23][24][25][26] In this method, 5hmC is protected by glucosylation, while 5mC is oxidized to 5caC by a recombinant TET enzyme. Subsequent bisulfite treatment converts unmodified cytosine and 5caC to uracil, leaving the glucosylated 5hmC (5ghmC) to be read as cytosine.

Caption: Workflow for TET protein ChIP-sequencing.

Detailed Protocol:

-

Cross-linking: Cross-link proteins to DNA in living cells using a combination of disuccinimidyl glutarate (DSG) and formaldehyde. The use of DSG is particularly important for capturing TET2 interactions with chromatin. [27][28]2. Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of a suitable size (e.g., 200-500 bp) by sonication or enzymatic digestion. [29]3. Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to the TET protein of interest (e.g., anti-TET1, anti-TET2, or anti-TET3).

-

Capture the antibody-protein-DNA complexes using protein A/G beads.

-

-

Washing and Elution: Wash the beads to remove non-specifically bound chromatin and then elute the immunoprecipitated complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Use peak-calling algorithms to identify genomic regions enriched for TET protein binding.

-

Conclusion and Future Directions

TET enzymes are central players in the dynamic regulation of the epigenome. Their ability to convert 5mC to 5hmC and its further oxidized derivatives provides a mechanism for active DNA demethylation and establishes a new layer of epigenetic information. The dysregulation of TET enzyme function is increasingly implicated in a wide range of diseases, particularly cancer, making them attractive targets for therapeutic intervention.

Future research will undoubtedly focus on further unraveling the intricate mechanisms of TET enzyme regulation, the specific functions of 5hmC in different cellular contexts, and the development of novel therapeutic strategies that target the TET-mediated demethylation pathway. The experimental approaches detailed in this guide provide a robust toolkit for researchers to continue exploring this exciting and rapidly evolving field.

References

- 1. Tet-Assisted Bisulfite Sequencing (TAB-seq) | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms that regulate the activities of TET proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Rapid Mass Spectrometric Method for the Measurement of Catalytic Activity of Ten-Eleven Translocation Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. TET enzymes - Wikipedia [en.wikipedia.org]

- 8. oatext.com [oatext.com]

- 9. Role of TET enzymes in DNA methylation, development, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural insight into substrate preference for TET-mediated oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Global changes of 5-hydroxymethylcytosine and 5-methylcytosine from normal to tumor tissues are associated with carcinogenesis and prognosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Quantification of 5-methylcytosine, 5-hydroxymethylcytosine and 5-carboxylcytosine from the blood of cancer patients by an Enzyme-based Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Genome-wide characterization of cytosine-specific 5-hydroxymethylation in normal breast tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Mechanisms that regulate the activities of TET proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Oxidative Bisulfite Sequencing: An Experimental and Computational Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Oxidative Bisulfite Sequencing: An Experimental and Computational Protocol | Springer Nature Experiments [experiments.springernature.com]

- 20. Oxidative bisulfite sequencing of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. epigenie.com [epigenie.com]

- 22. oxBS-seq - CD Genomics [cd-genomics.com]

- 23. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Tet-assisted bisulfite sequencing of 5-hydroxymethylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 28. ChIP-Sequencing of TET Proteins | Springer Nature Experiments [experiments.springernature.com]

- 29. mcw.edu [mcw.edu]

The Sixth Base: A Technical Guide to the Biological Significance of 5-Hydroxycytosine in the Brain

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-hydroxymethylcytosine (B124674) (5hmC), often referred to as the "sixth base" of the genome, is a pivotal epigenetic modification with profound implications for brain function and neurological health. Initially considered a mere intermediate in the DNA demethylation pathway, 5hmC has emerged as a stable and dynamic epigenetic mark in its own right, particularly enriched in the central nervous system. This technical guide provides an in-depth exploration of the biological significance of 5hmC in the brain, detailing its role in gene regulation, neuronal development, and its association with a spectrum of neurological disorders. We present a comprehensive overview of the molecular players involved in 5hmC metabolism, quantitative data on its distribution, and detailed protocols for its detection and analysis, aiming to equip researchers and drug development professionals with the foundational knowledge to investigate this critical epigenetic marker.

Introduction to 5-Hydroxycytosine in the Brain

5-hydroxymethylcytosine is generated through the oxidation of 5-methylcytosine (B146107) (5mC) by the Ten-Eleven Translocation (TET) family of dioxygenases.[1][2] While 5mC is traditionally associated with gene silencing, 5hmC is predominantly found in actively transcribed gene bodies and enhancer regions, correlating with gene activation.[2][3][4] The brain exhibits the highest levels of 5hmC in the body, suggesting a specialized and critical role in neuronal function.[4][5] Its levels are dynamically regulated during neurodevelopment, synaptic activity, and aging, and its dysregulation has been implicated in various neurological and psychiatric disorders.[1][6][7]

The Molecular Machinery of 5hmC Metabolism

The levels of 5hmC in the brain are tightly controlled by a set of "writer," "reader," and "eraser" proteins.

-

Writers (TET Enzymes): The TET family of enzymes (TET1, TET2, and TET3) are the primary catalysts for the conversion of 5mC to 5hmC.[1] These enzymes are highly expressed in the brain and play crucial roles in neurogenesis and neuronal activity-dependent gene regulation.[2][8]

-

Readers: Specific proteins can recognize and bind to 5hmC, thereby mediating its downstream effects. For example, MeCP2, a protein implicated in Rett syndrome, can bind to 5hmC, and other proteins like those in the UHRF family also show specific binding, influencing chromatin structure and gene expression.[6][9]

-

Erasers (Further Oxidation and Repair): 5hmC can be further oxidized by TET enzymes to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC).[1] These modifications are then recognized and excised by the base excision repair (BER) pathway, leading to the replacement with an unmodified cytosine, thus completing the active DNA demethylation cycle.[5]

Quantitative Distribution of 5hmC in the Brain

The abundance of 5hmC varies significantly across different brain regions, cell types, and developmental stages. Understanding these quantitative differences is crucial for elucidating its specific functions.

Table 1: Regional and Cellular Distribution of 5hmC in the Mammalian Brain

| Species | Brain Region/Cell Type | 5hmC Level (% of total cytosines or relative to 5mC) | Reference(s) |

| Human | Cerebrum (Grey Matter, Adult) | ~1.2% of Guanine bases | [2][8][10] |

| Cerebellum (Adult) | ~0.7% of Guanine bases (lower than cerebrum) | [2][8] | |

| Neurons (Cerebral Occipital Cortex) | Higher than non-neuronal nuclei | [2][8] | |

| Mouse | Purkinje Neurons | ~0.6% of total nucleotides (~40% of 5mC) | [5] |

| Cerebral Cortex (Adult) | ~0.7% of Guanine bases | [2][8] | |

| Hippocampus (Adult) | High levels, comparable to cortex | [11] | |

| Cerebellum (Adult) | High levels, comparable to cortex | [11] | |

| Astrocytes (Cortical) | Higher 5hmC levels than neurons and microglia | [6] | |

| Neurons (Cortical) | Intermediate 5hmC levels | [6] | |

| Microglia (Cortical) | Lowest 5hmC levels among the three cell types | [6] |

Table 2: Age-Dependent Changes in Global 5hmC Levels in the Brain

| Species | Age Group | Brain Region | Trend of 5hmC Levels | Specific Quantitative Changes | Reference(s) |

| Human | Fetus to Aged | Cerebrum | Initial steady increase, then levels off in adulthood | Reaches a steady-state of ~1.2% of Guanine bases | [2][8][10] |

| Mouse | Postnatal Day 1 to 18 months | Cerebral Cortex | Increases during early postnatal development and stabilizes | From ~0.2% to ~0.7% of Guanine bases | [2][8][11] |

| Rhesus Monkey | Juvenile to Old | Cortex, Cerebellum, Hippocampus, Striatum | Overall accumulation with age | Significant increase observed in dot blot quantification | [12] |

Biological Roles of 5hmC in the Brain

Gene Regulation and Chromatin Accessibility

5hmC is predominantly located within the bodies of actively transcribed genes and at enhancer elements.[2][3] Its presence is generally correlated with open chromatin and increased gene expression.[13] 5hmC may facilitate transcription by recruiting specific binding proteins or by preventing the binding of repressive methyl-CpG binding proteins.[6]

Neurodevelopment and Neuronal Differentiation

The levels of 5hmC dynamically increase during neuronal differentiation, and this process is essential for proper neurogenesis.[8] TET enzymes and 5hmC are involved in regulating the expression of genes critical for neuronal maturation and function.[2] The acquisition of 5hmC patterns is a hallmark of mature neurons.[1]

Synaptic Plasticity, Learning, and Memory

Neuronal activity can induce dynamic changes in 5hmC levels at specific gene loci, suggesting a role in synaptic plasticity, the cellular basis of learning and memory.[2] Studies have shown that 5hmC is enriched in genes related to synaptic function.[3][4][9]

Neurological and Neurodegenerative Diseases

Dysregulation of 5hmC has been implicated in a range of neurological disorders.

-

Alzheimer's Disease (AD): Alterations in global and locus-specific 5hmC levels have been observed in the brains of AD patients.[14]

-

Huntington's Disease (HD): Reduced 5hmC levels have been reported in the striatum of HD mouse models and patients.[5]

-

Rett Syndrome: As MeCP2, the protein mutated in Rett Syndrome, can bind to 5hmC, altered 5hmC signaling may contribute to the disease pathology.[6]

Experimental Protocols for 5hmC Analysis

Accurate detection and quantification of 5hmC are essential for studying its biological roles. Here, we provide detailed methodologies for key experiments.

Global 5hmC Quantification: DNA Dot Blot Assay

This method provides a semi-quantitative measure of total 5hmC in a genomic DNA sample.

Methodology:

-

DNA Denaturation: Dilute 1-2 µg of genomic DNA in 0.1 M NaOH. Heat at 95-100°C for 10 minutes to denature the DNA.

-

Neutralization: Cool the samples on ice and neutralize with an equal volume of cold 2 M ammonium (B1175870) acetate.

-

Membrane Spotting: Spot the denatured DNA onto a positively charged nylon membrane (e.g., Hybond-N+).

-

Cross-linking: UV-crosslink the DNA to the membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature or overnight at 4°C.[1]

-

Primary Antibody Incubation: Incubate the membrane with a specific anti-5hmC antibody (typically 1:1000 to 1:10,000 dilution) overnight at 4°C.[1]

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.[1]

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[1]

-

Quantification: Quantify the dot intensity using densitometry software and compare to a standard curve of known 5hmC content.

Cellular Localization of 5hmC: Immunofluorescence

This technique allows for the visualization of 5hmC within specific cells and subcellular compartments in brain tissue sections.

Methodology:

-

Tissue Preparation: Perfuse the animal with 4% paraformaldehyde (PFA) and post-fix the brain in 4% PFA overnight. Cryoprotect the brain in 30% sucrose (B13894) solution. Section the brain using a cryostat (20-40 µm sections).[15][16]

-

Antigen Retrieval and Denaturation: Treat the sections with 1 M HCl for 30 minutes at 37°C to denature the DNA.[15][16]

-

Blocking: Wash the sections with PBS and block with a solution containing normal serum (e.g., 3% goat serum) and a permeabilizing agent (e.g., 0.1% Triton X-100) for 1 hour at room temperature.[15][16]

-

Primary Antibody Incubation: Incubate the sections with a primary antibody against 5hmC overnight at 4°C. Co-staining with cell-type specific markers (e.g., NeuN for neurons, GFAP for astrocytes) can be performed simultaneously.[17]

-

Washing: Wash the sections three times with PBS.

-

Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the sections with an anti-fade mounting medium.

-

Imaging: Visualize the staining using a confocal or fluorescence microscope.

Genome-wide Mapping at Single-Base Resolution: TET-Assisted Bisulfite Sequencing (TAB-seq)

TAB-seq is the gold standard for single-base resolution mapping of 5hmC across the genome.

Methodology:

-

5hmC Protection (Glucosylation): Genomic DNA is treated with β-glucosyltransferase (β-GT) to add a glucose moiety to the hydroxyl group of 5hmC, forming β-glucosyl-5-hydroxymethylcytosine (5gmC). This protects 5hmC from subsequent oxidation.[18][19][20]

-

5mC Oxidation: The DNA is then treated with a recombinant TET enzyme (e.g., mTet1) to oxidize 5mC to 5caC.[18][19][20]

-

Bisulfite Conversion: The treated DNA is subjected to standard bisulfite conversion. During this process, unmodified cytosine and 5caC are deaminated to uracil, while the protected 5gmC (originally 5hmC) remains as cytosine.

-

Library Preparation and Sequencing: PCR amplification is performed, where uracils are replaced by thymines. The resulting library is sequenced using next-generation sequencing platforms.

-

Data Analysis: By comparing the sequenced reads to the reference genome, cytosines that remain as 'C' represent the original 5hmC sites.

Alternative Single-Base Resolution Method: Oxidative Bisulfite Sequencing (oxBS-seq)

oxBS-seq is another method to distinguish 5mC from 5hmC at single-base resolution.

Methodology:

-

DNA Splitting: The genomic DNA sample is split into two aliquots.

-

Oxidation: One aliquot is treated with an oxidizing agent (e.g., potassium perruthenate) that converts 5hmC to 5-formylcytosine (5fC).[21][22]

-

Bisulfite Conversion: Both the oxidized and non-oxidized aliquots are subjected to standard bisulfite conversion. In the oxidized sample, 5fC is converted to uracil, while 5mC remains as cytosine. In the non-oxidized sample, both 5mC and 5hmC remain as cytosine.

-

Library Preparation and Sequencing: Both samples are prepared into sequencing libraries and sequenced.

-

Data Analysis: The 5hmC level at a specific CpG site is determined by subtracting the methylation level obtained from the oxBS-seq library from the methylation level obtained from the standard BS-seq library.[23]

Enrichment-Based Genome-wide Analysis: hMeDIP-seq

Hydroxymethylated DNA Immunoprecipitation followed by sequencing (hMeDIP-seq) is an antibody-based method for enriching and profiling 5hmC-containing genomic regions.

Methodology:

-

DNA Fragmentation: Genomic DNA is fragmented to a desired size range (e.g., 200-500 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: The fragmented DNA is incubated with a specific antibody against 5hmC.

-

Enrichment: The antibody-DNA complexes are captured using protein A/G magnetic beads.

-

Washing and Elution: The beads are washed to remove non-specifically bound DNA, and the enriched 5hmC-containing DNA is eluted.

-

Library Preparation and Sequencing: The enriched DNA is used to prepare a sequencing library for high-throughput sequencing.

-

Data Analysis: The sequencing reads are mapped to the reference genome to identify regions enriched with 5hmC.

Signaling Pathways and Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding.

TET-Mediated 5mC Oxidation Pathway

Caption: The enzymatic cascade of 5mC oxidation by TET enzymes, leading to active DNA demethylation.

Experimental Workflow for Genome-wide 5hmC Analysis

Caption: Overview of common experimental approaches for genome-wide analysis of this compound.

Future Directions and Therapeutic Implications

The study of 5hmC in the brain is a rapidly evolving field. Future research will likely focus on:

-

High-resolution mapping: Single-cell and single-molecule technologies will provide unprecedented detail on the dynamics of 5hmC in heterogeneous brain cell populations.

-

Functional characterization: Elucidating the precise molecular mechanisms by which 5hmC and its readers influence gene expression and neuronal function.

-

Therapeutic targeting: The enzymes and pathways involved in 5hmC metabolism represent potential targets for the development of novel therapies for neurological disorders. Modulating TET activity or the recognition of 5hmC could offer new avenues for treating diseases characterized by epigenetic dysregulation.

Conclusion

5-hydroxymethylcytosine is a critical epigenetic modification that plays a multifaceted role in the brain. Its high abundance in neurons, dynamic regulation, and involvement in fundamental processes such as gene regulation, neurodevelopment, and synaptic plasticity underscore its importance in maintaining brain health. The continued investigation of 5hmC holds immense promise for unraveling the complexities of brain function and for the development of innovative therapeutic strategies for a wide range of neurological and psychiatric conditions. This guide provides a solid foundation for researchers and clinicians to delve into this exciting and impactful area of neuroscience.

References

- 1. diagenode.com [diagenode.com]

- 2. researchgate.net [researchgate.net]

- 3. Effect of aging on 5-hydroxymethylcytosine in brain mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-hmC in the brain is abundant in synaptic genes and shows differences at the exon-intron boundary - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-hydroxymethylcytosine: A new player in brain disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Decoding the Epigenetic Landscape: Insights into 5mC and 5hmC Patterns in Mouse Cortical Cell Types - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Overview of hMeDIP-Seq, Introduction, Key Features, and Applications - CD Genomics [cd-genomics.com]

- 8. Age-Dependent Levels of 5-Methyl-, 5-Hydroxymethyl-, and 5-Formylcytosine in Human and Mouse Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Age-dependent levels of 5-methyl-, 5-hydroxymethyl-, and 5-formylcytosine in human and mouse brain tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantification of cytosine modifications in the aged mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Brain Region- and Age-Dependent 5-Hydroxymethylcytosine Activity in the Non-Human Primate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. api-prod.shop.tecan.com [api-prod.shop.tecan.com]

- 14. Alterations in global DNA methylation and hydroxymethylation are not detected in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Detection of 5-Hydroxymethylcytosine in Neural Stem Cells and Brains of Mice [jove.com]

- 16. Video: The Detection of 5-Hydroxymethylcytosine in Neural Stem Cells and Brains of Mice [jove.com]

- 17. Detection of Modified Forms of Cytosine Using Sensitive Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tet-assisted bisulfite sequencing of 5-hydroxymethylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. epigenie.com [epigenie.com]

- 21. oxBS-seq - CD Genomics [cd-genomics.com]

- 22. epigenie.com [epigenie.com]

- 23. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Hydroxycytosine in Mammalian Genomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The "Sixth Base" of the Genome

For decades, 5-methylcytosine (B146107) (5mC) was recognized as the primary epigenetic modification of DNA in mammals, playing a critical role in gene silencing, genomic imprinting, and X-chromosome inactivation.[1] However, the discovery of 5-hydroxycytosine (5hmC) as a stable and abundant modification in mammalian cells has added a new layer of complexity to our understanding of epigenetic regulation.[2][3] Generated by the oxidation of 5mC, 5hmC is no longer considered merely a transient intermediate in DNA demethylation but a distinct epigenetic mark with its own regulatory functions.[4][5][6]

This technical guide provides an in-depth overview of the distribution, function, and analysis of 5hmC in mammalian genomes. It is designed to serve as a comprehensive resource for researchers and professionals in the fields of molecular biology, epigenetics, and drug development.

Generation of this compound via the TET Pathway

This compound is synthesized from 5-methylcytosine through an oxidation reaction catalyzed by the Ten-Eleven Translocation (TET) family of enzymes (TET1, TET2, and TET3).[2][3][7] These enzymes are Fe(II) and α-ketoglutarate-dependent dioxygenases.[8][9][10] The TET-mediated oxidation is a stepwise process that can further convert 5hmC to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC).[5][10][11] These latter modifications are recognized and excised by Thymine (B56734) DNA Glycosylase (TDG) as part of the base excision repair (BER) pathway, leading to active DNA demethylation.[5][11]

Distribution of this compound in Mammalian Genomes

The distribution of 5hmC is highly variable across different tissues and genomic regions, unlike the more uniform distribution of 5mC.[12][13] This tissue-specific distribution highlights its specialized roles in cellular identity and function.[13][14]

Tissue-Specific Distribution

Quantitative analyses have revealed significant differences in global 5hmC levels across various mammalian tissues. The highest concentrations are consistently found in the central nervous system, particularly in neuronal cells.[9][12][15][16]

| Tissue | 5hmC Percentage of Total Cytosines | Reference |

| Human Brain | 0.65% - 0.70% | [12][16] |

| Human Liver | ~0.46% | [12] |

| Human Colon | ~0.45% | [12] |

| Human Kidney | ~0.38% | [12] |

| Human Lung | ~0.14% - 0.18% | [12] |

| Human Heart | ~0.05% | [12] |

| Human Placenta | ~0.06% | [12] |

Table 1: Global 5hmC levels in various human tissues. Levels are expressed as a percentage of total cytosines.

Notably, global 5hmC levels are often significantly reduced in cancerous tissues compared to their normal counterparts, suggesting a role as a tumor suppressor.[7][8][12] For instance, cancerous colorectal tissues show a dramatic reduction in 5hmC content (0.02–0.06%) compared to normal colorectal tissues (0.46–0.57%).[12]

Genomic Localization

Within the genome, 5hmC is not randomly distributed. It shows distinct enrichment patterns across various functional elements.

-

Gene Bodies: 5hmC is predominantly found within the bodies of actively transcribed genes.[13][14] Its levels often positively correlate with gene expression levels.[1][13][14]

-

Enhancers and Promoters: 5hmC is enriched at enhancer regions and, to a lesser extent, at promoters.[6][17] Its presence at enhancers, particularly poised enhancers, is associated with the regulation of tissue-specific gene expression.[6]

-

Repetitive Elements: While 5mC is a hallmark of pericentromeric heterochromatin and major satellite repeats, 5hmC is more commonly found in LINEs, SINEs, and LTRs.[5]

-

CpG Islands: Unlike 5mC, which is typically depleted from CpG islands of active promoters, 5hmC can be enriched at these sites, suggesting a role in preventing hypermethylation and maintaining a transcriptionally permissive state.[14]

Functional Roles of this compound

5hmC is a stable epigenetic mark with multifaceted roles in gene regulation, development, and disease.[4][5]

-

Transcriptional Regulation: The enrichment of 5hmC in the bodies of active genes and at enhancers suggests a role in promoting transcription.[6][13][14] It may facilitate transcription by recruiting specific "reader" proteins or by preventing the binding of repressive methyl-binding proteins.

-

DNA Demethylation: 5hmC is a key intermediate in the active DNA demethylation pathway.[18] It can also lead to passive demethylation during DNA replication because the maintenance methylation machinery (DNMT1/UHRF1) recognizes 5hmC less efficiently than 5mC.[10][19]

-

Development and Differentiation: 5hmC levels are dynamic during development.[15][20] High levels are observed in embryonic stem cells (ESCs) and are crucial for maintaining pluripotency.[15] During differentiation, the distribution of 5hmC changes to establish tissue-specific gene expression patterns.[15][20]

-

Neurological Function: The high abundance of 5hmC in the brain points to its critical role in neuronal development and function.[9][21] Dysregulation of 5hmC patterns has been implicated in various neurodegenerative diseases.[19][21][22]

-

Cancer: A global loss of 5hmC is a common feature of many cancers and is often associated with poor prognosis.[2][8][9] This loss can be caused by mutations in TET genes or by metabolic changes that inhibit TET enzyme activity.[5][8]

Methodologies for Studying this compound

Distinguishing 5hmC from 5mC and unmodified cytosine requires specialized techniques, as standard bisulfite sequencing cannot differentiate between 5mC and 5hmC.[23]

Key Experimental Techniques

-

hMeDIP-Seq (Hydroxymethylated DNA Immunoprecipitation Sequencing): This antibody-based method uses an antibody specific to 5hmC to enrich for DNA fragments containing this modification, which are then sequenced.[24][25][26][27] It is useful for genome-wide profiling but offers lower resolution (~150 bp) and is biased towards regions with high densities of 5hmC.[25][27]

-

oxBS-Seq (Oxidative Bisulfite Sequencing): This technique combines chemical oxidation with bisulfite sequencing.[23][28][29][30] A specific chemical oxidant converts 5hmC to 5fC, which is then read as thymine after bisulfite treatment.[28][31] By comparing an oxBS-Seq library to a standard BS-Seq library, one can infer the locations of both 5mC and 5hmC at single-base resolution.[23][28]

-

TAB-Seq (TET-assisted Bisulfite Sequencing): Considered a gold standard, TAB-Seq provides a direct, quantitative measurement of 5hmC at single-base resolution.[17][32][33][34] It uses an enzymatic approach to protect 5hmC while converting 5mC to a form that is read as thymine after bisulfite sequencing.[33][35][36]

Detailed Protocol: TET-assisted Bisulfite Sequencing (TAB-Seq)

The TAB-Seq protocol enables the direct, base-resolution mapping of 5hmC. The workflow involves protecting 5hmC from oxidation, enzymatically oxidizing 5mC, and then using standard bisulfite sequencing.[37]

Experimental Protocol Steps:

-

DNA Preparation: Isolate high-quality genomic DNA. Spike-in controls (e.g., lambda DNA) with known modification states should be added for quality control.[33]

-

5hmC Protection (Glucosylation):

-

5mC Oxidation:

-

Bisulfite Conversion:

-

Perform standard sodium bisulfite conversion on the TET-treated DNA.

-

This chemical treatment deaminates unmodified cytosine and 5caC to uracil (B121893) (U).

-

The bulky glucose group on 5gmC protects it from deamination, so it remains as cytosine (C).

-

-

Library Preparation and Sequencing:

-

Amplify the bisulfite-converted DNA using PCR. During amplification, all uracils are replaced with thymines (T).

-

Prepare a sequencing library from the amplified product.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Any cytosine that is read as a 'C' in the final sequence corresponds to an original 5hmC site.[36]

-

Cytosines that were originally unmodified or were 5mC will be read as 'T'.

-

Logical Relationships and Regulatory Networks

5hmC does not function in isolation. Its presence and regulatory role are intertwined with other epigenetic marks, particularly histone modifications associated with active chromatin states.

References

- 1. New themes in the biological functions of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of 5-hydroxymethylcytosine in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Hydroxymethylcytosine: generation, fate, and genomic distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Hydroxymethylcytosine: a key epigenetic mark in cancer and chemotherapy response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Hydroxymethylcytosine: a key epigenetic mark in cancer and chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Hydroxymethylcytosine: Far Beyond the Intermediate of DNA Demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-hydroxymethylcytosine: A new insight into epigenetics in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Loss of 5-Hydroxymethylcytosine as an Epigenetic Signature That Correlates With Poor Outcomes in Patients With Medulloblastoma [frontiersin.org]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research.ed.ac.uk [research.ed.ac.uk]

- 14. researchgate.net [researchgate.net]